Chlorodiisopropyl(octyloxy)silane
Description
Chlorodiisopropyl(octyloxy)silane is an organosilicon compound characterized by a central silicon atom bonded to two isopropyl groups, one octyloxy group, and a chlorine atom. Its molecular formula is C₁₄H₃₁ClO₁Si (inferred from structural analogs), with a molecular weight of ~278.9 g/mol. This compound is primarily used in organic synthesis as a silylating agent, offering steric bulk from the isopropyl groups and hydrophobicity from the octyloxy chain. Its reactivity is influenced by the chlorine atom, which serves as a leaving group in nucleophilic substitutions or coupling reactions .
Properties
CAS No. |
184719-55-9 |
|---|---|
Molecular Formula |
C14H31ClOSi |
Molecular Weight |
278.93 g/mol |
IUPAC Name |
chloro-octoxy-di(propan-2-yl)silane |
InChI |
InChI=1S/C14H31ClOSi/c1-6-7-8-9-10-11-12-16-17(15,13(2)3)14(4)5/h13-14H,6-12H2,1-5H3 |
InChI Key |
OMSAPTKJUUEJEM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCO[Si](C(C)C)(C(C)C)Cl |
Canonical SMILES |
CCCCCCCCO[Si](C(C)C)(C(C)C)Cl |
Synonyms |
Silane, chlorobis(1-Methylethyl)(octyloxy)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
- Steric Effects : The octyloxy group in this compound introduces significant steric hindrance compared to smaller substituents like phenyl or naphthyl. This reduces nucleophilic attack rates but enhances thermal stability .
- Electronic Effects : Electron-donating groups (e.g., octyloxy) slightly deactivate the silicon center compared to electron-withdrawing substituents (e.g., nitrophenyl in analogs like 4af), which accelerate electrophilic substitutions .
Spectral Data and Characterization
- ¹³C NMR : The octyloxy chain produces distinct aliphatic signals (δ 13.7–27.5 ppm), while aromatic substituents (e.g., in 1-naphthyl analogs) show peaks at δ 125.6–136.6 ppm .
- ²⁹Si NMR : The silicon environment in this compound is less shielded (δ ~7–10 ppm) compared to triisopropylsilanes (δ 7.16 ppm) due to reduced symmetry .
- HRMS : Molecular ion peaks (e.g., [M]+ at m/z 242.1491 for Chlorodiisopropyl(naphthalen-2-yl)silane) confirm structural integrity .
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